molecular formula C6H14I2Si B14072914 (1,3-Diiodopropyl)(trimethyl)silane CAS No. 101023-48-7

(1,3-Diiodopropyl)(trimethyl)silane

Cat. No.: B14072914
CAS No.: 101023-48-7
M. Wt: 368.07 g/mol
InChI Key: BEACNIMVXGYERB-UHFFFAOYSA-N
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Description

Silane, (1,3-diiodopropyl)trimethyl-: is an organosilicon compound characterized by the presence of silicon, iodine, and carbon atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in organic and inorganic chemistry. The unique structure of Silane, (1,3-diiodopropyl)trimethyl- makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,3-diiodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 1,3-diiodopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

(CH3)3SiCl+I-CH2-CH2-CH2-I(CH3)3Si-CH2-CH2-CH2-I+NaCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{I-CH}_2\text{-CH}_2\text{-CH}_2\text{-I} \rightarrow \text{(CH}_3\text{)}_3\text{Si-CH}_2\text{-CH}_2\text{-CH}_2\text{-I} + \text{NaCl} (CH3​)3​SiCl+I-CH2​-CH2​-CH2​-I→(CH3​)3​Si-CH2​-CH2​-CH2​-I+NaCl

Industrial Production Methods: Industrial production of Silane, (1,3-diiodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Silane, (1,3-diiodopropyl)trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.

Major Products:

    Substitution: Formation of silane derivatives with different functional groups.

    Reduction: Formation of simpler silane compounds.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Silane, (1,3-diiodopropyl)trimethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (1,3-diiodopropyl)trimethyl- involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The iodine atoms can be easily substituted, allowing for the introduction of different functional groups. These properties enable the compound to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.

    1,3-diiodopropane: A key starting material for the synthesis of Silane, (1,3-diiodopropyl)trimethyl-.

    Trimethylsilyl iodide: Another organosilicon compound with similar reactivity.

Uniqueness: Silane, (1,3-diiodopropyl)trimethyl- is unique due to its dual functionality, combining the reactivity of both iodine and silicon. This dual functionality allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

101023-48-7

Molecular Formula

C6H14I2Si

Molecular Weight

368.07 g/mol

IUPAC Name

1,3-diiodopropyl(trimethyl)silane

InChI

InChI=1S/C6H14I2Si/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3

InChI Key

BEACNIMVXGYERB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCI)I

Origin of Product

United States

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